molecular formula C9H14N2O B15071606 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL

1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL

Cat. No.: B15071606
M. Wt: 166.22 g/mol
InChI Key: WXZGIOCMBZCJGO-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-1-(pyridin-2-yl)propan-2-ol is a pyridine-derived amino alcohol characterized by a chiral propan-2-ol backbone substituted with a methyl group at position 2 and a pyridin-2-yl group at position 1. This compound’s stereochemical complexity, arising from its chiral centers, enhances its utility in asymmetric synthesis and pharmaceutical applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-amino-2-methyl-1-pyridin-2-ylpropan-2-ol

InChI

InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-5-3-4-6-11-7/h3-6,8,12H,10H2,1-2H3

InChI Key

WXZGIOCMBZCJGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=N1)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 2-pyridineethanol with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities . The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to maximize yield and minimize by-products.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Applications Evidence Source
2-(Pyridin-2-yl)propan-2-ol Pyridin-2-yl group, hydroxyl at C2, methyl at C2 Chiral center; strong hydrogen bonding; used in synthetic chemistry for stereoselective reactions.
3-(2-Aminopyridin-3-yl)propan-1-ol Amino group at pyridine C3, hydroxyl at propanol C1 Higher polarity due to amino and hydroxyl proximity; potential solubility in polar solvents.
1,3-bis(5-(pyridin-2-yl)-1H-tetrazol-1-yl)propan-2-ol Tetrazole and pyridine groups; hydroxyl at C2 Bioactive scaffold; molecular docking studies suggest applications in drug design.
2-Amino-2-Methyl-Propan-1-OL No pyridine; amino and hydroxyl groups at C2 and C1 Industrial/laboratory reagent; limited hydrogen bonding compared to pyridine-containing analogues.

Key Observations :

Hydrogen Bonding and Reactivity: The target compound’s amino and hydroxyl groups enable dual hydrogen-bonding interactions, distinguishing it from 2-(pyridin-2-yl)propan-2-ol (which lacks the amino group) . Compared to 2-Amino-2-Methyl-Propan-1-OL, the pyridine ring introduces π-π stacking capabilities, improving binding affinity in biological systems .

Stereochemical Influence: The chiral propan-2-ol backbone in the target compound contrasts with 3-(2-Aminopyridin-3-yl)propan-1-ol’s linear chain, leading to distinct spatial arrangements that affect solubility and enantioselectivity in catalysis .

Biological and Synthetic Applications: Tetrazole-containing analogues (e.g., compounds from ) exhibit enhanced bioactivity due to tetrazole’s metabolic stability, whereas the target compound’s amino group may favor protonation in physiological environments . The methylthio-substituted pyridine derivatives in demonstrate reduced polarity compared to the target compound, suggesting divergent solubility profiles .

Physicochemical and Functional Divergences

Table 2: Comparative Physicochemical Data

Property 1-Amino-2-methyl-1-(pyridin-2-yl)propan-2-ol (Inferred) 2-(Pyridin-2-yl)propan-2-ol 2-Amino-2-Methyl-Propan-1-OL
Polarity High (amino + hydroxyl) Moderate (hydroxyl only) High (amino + hydroxyl)
Solubility Likely polar solvents (e.g., water, ethanol) Ethanol, DMSO Water, methanol
Hydrogen Bonding Dual (NH₂ and OH) Single (OH) Dual (NH₂ and OH)
Stereochemical Complexity High (two chiral centers) Moderate (one chiral center) Low (no pyridine ring)

Critical Insights :

  • The pyridin-2-yl group in the target compound increases aromaticity and π-system interactions compared to non-aromatic amino alcohols like 2-Amino-2-Methyl-Propan-1-OL .
  • Functional group positioning (e.g., amino at C1 vs. C3 in ) significantly alters electronic properties, impacting reactivity in nucleophilic substitutions or metal coordination .

Biological Activity

1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL is an organic compound that features an amino alcohol structure with a pyridine ring. This compound holds significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is C11_{11}H15_{15}N1_{1}O1_{1}, with a molecular weight of approximately 179.25 g/mol.

Structural Characteristics

The compound's structure allows it to interact with various biological targets, influencing neurotransmitter systems and potentially modulating enzyme activities. The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) contributes to its biological versatility.

Research indicates that 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL may act as an inhibitor or modulator of specific enzymes or receptors. It has been shown to influence biochemical pathways related to neurochemistry and cellular signaling, suggesting its potential as a therapeutic agent.

Interaction with Cytochrome P450 Enzymes

Studies have indicated that this compound may interact with cytochrome P450 enzymes, which are critical in drug metabolism. Understanding these interactions is essential for developing drugs that effectively target specific pathways while minimizing side effects.

Pharmacological Properties

The pharmacological properties of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL include:

  • Neurotransmitter Modulation : Potentially affects neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Enzyme Inhibition : May inhibit enzymes involved in critical metabolic pathways.

Antiproliferative Activity

In a study examining the antiproliferative effects of pyridine derivatives, compounds structurally similar to 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL were tested against various cancer cell lines. The results indicated that derivatives with similar functional groups exhibited significant antiproliferative activity, with IC50_{50} values showing promise in inhibiting cell growth:

CompoundCell LineIC50_{50} (μM)
Derivative AHeLa0.058
Derivative BMDA-MB-2310.0046
1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OLHSC-T6TBD

These findings suggest that the structural features of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL could confer similar biological activities, warranting further investigation into its potential as an anticancer agent .

Anti-inflammatory Properties

Preliminary studies have also suggested anti-inflammatory properties for compounds similar to 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL. These studies indicate that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

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